molecular formula C10H6Cl2F2O3 B1412875 2,6-Dichloro-3-(difluoromethoxy)cinnamic acid CAS No. 1807413-02-0

2,6-Dichloro-3-(difluoromethoxy)cinnamic acid

Cat. No.: B1412875
CAS No.: 1807413-02-0
M. Wt: 283.05 g/mol
InChI Key: OQQNWJWAHCVYIO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethoxy)cinnamic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a cinnamic acid backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of chlorinating agents and difluoromethylating reagents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial methods are often proprietary and tailored to the production capabilities of the manufacturing facility .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-(difluoromethoxy)cinnamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one or more substituents on the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

2,6-Dichloro-3-(difluoromethoxy)cinnamic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-(difluoromethoxy)cinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    2,6-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3-(Difluoromethoxy)cinnamic acid:

Uniqueness: 2,6-Dichloro-3-(difluoromethoxy)cinnamic acid is unique due to the combined presence of chlorine and difluoromethoxy groups, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific studies .

Properties

IUPAC Name

3-[2,6-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)9(12)5(6)1-4-8(15)16/h1-4,10H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQNWJWAHCVYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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